N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide
Description
N¹,N²-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide is a bis-amide derivative characterized by two 4-methoxy-2,6-dimethylphenyl substituents attached to an ethanediamide core. This compound belongs to a class of aromatic amides with applications in materials science and organic synthesis, particularly as intermediates for dyes, antioxidants, or ligands in coordination chemistry. Its structure features methoxy (-OCH₃) and methyl (-CH₃) groups at the 4-, 2-, and 6-positions of the phenyl rings, which influence its electronic properties, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
CAS No. |
213266-82-1 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N,N'-bis(4-methoxy-2,6-dimethylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O4/c1-11-7-15(25-5)8-12(2)17(11)21-19(23)20(24)22-18-13(3)9-16(26-6)10-14(18)4/h7-10H,1-6H3,(H,21,23)(H,22,24) |
InChI Key |
XUSPMKAVFVJHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)OC)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Methoxylation of 4-Amino-3,5-Dimethylphenol
4-Amino-3,5-dimethylphenol undergoes methoxylation using methyl iodide (CH₃I) in the presence of potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF). This reaction replaces the hydroxyl group with a methoxy group, forming 4-methoxy-2,6-dimethylaniline.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Substrate | 4-Amino-3,5-dimethylphenol |
| Methylating Agent | Methyl iodide (CH₃I) |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction Time | 16 hours |
Key Observations :
Step 2: Coupling with Oxalyl Chloride
The methoxy-substituted aniline is reacted with oxalyl chloride (OxCl₂) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This forms the ethanediamide structure.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Substrate | 4-Methoxy-2,6-dimethylaniline |
| Acylating Agent | Oxalyl chloride (OxCl₂) |
| Base | Triethylamine (Et₃N) |
| Solvent | DCM |
| Temperature | 0°C to room temperature |
| Reaction Time | 2 hours |
Mechanistic Insights :
- Oxalyl chloride activates oxalic acid to form a mixed anhydride intermediate, enhancing electrophilicity for nucleophilic attack by the aniline.
- Triethylamine scavenges hydrochloric acid (HCl) byproducts, preventing side reactions.
Alternative Method Using Ethyl Chlorooxoacetate
A modified approach employs ethyl chlorooxoacetate instead of oxalyl chloride, offering milder conditions and improved safety.
Step 1: Methoxylation (Same as Above)
The same methoxylation protocol generates 4-methoxy-2,6-dimethylaniline.
Step 2: Coupling with Ethyl Chlorooxoacetate
Ethyl chlorooxoacetate reacts with the aniline in DCM/Et₃N, followed by hydrolysis to yield the ethanediamide.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Acylating Agent | Ethyl chlorooxoacetate |
| Solvent | DCM |
| Base | Triethylamine (Et₃N) |
| Workup | Hydrolysis with MeOH/H₂O |
Advantages :
- Lower reactivity of ethyl chlorooxoacetate reduces side reactions compared to oxalyl chloride.
- Hydrolysis simplifies purification by eliminating excess reagents.
Key Challenges and Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing ionic intermediates. However, DMF’s high boiling point complicates purification, whereas DCM offers easier workup.
Base Optimization
Triethylamine is preferred for its ability to neutralize HCl without participating in side reactions. Stronger bases like t-BuOK are reserved for methoxylation due to their higher nucleophilicity.
Byproduct Management
Excess methyl iodide and oxalyl chloride must be quenched carefully. For example, quenching oxalyl chloride with ice water generates CO₂ gas, requiring controlled venting.
Comparative Analysis of Methods
The following table summarizes the two primary methods, highlighting efficiency and scalability:
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
Amides undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines. For N¹,N²-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide, hydrolysis would likely yield bis(4-methoxy-2,6-dimethylphenyl)amine and oxalic acid.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | H⁺/H₂O | Amine + oxalic acid |
| Basic hydrolysis | OH⁻/H₂O | Amine + oxalate |
This reactivity aligns with general amide behavior.
Selective Methoxy Ether Cleavage
The methoxy (-OCH₃) groups on the aromatic rings may undergo selective cleavage under specific conditions. Studies on related methoxyphenols (e.g., 2,6-dimethoxyphenol) show that AlCl₃ and acyl chlorides can promote ether bond cleavage via a double-complexation mechanism . While not directly observed for this compound, analogous systems suggest:
-
Mechanism : AlCl₃ chelates the methoxy oxygen and carbonyl group, creating an electron-deficient site for nucleophilic attack by Cl⁻, leading to demethylation.
-
Selectivity : Cleavage may preferentially target one methoxy group due to steric or electronic effects.
Acylation/Acylation Reactions
The amide nitrogen could participate in acylation with acylating agents like acyl chlorides. For example:
Reaction :
N¹,N²-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide + Acyl chloride → N-Acylated derivative
This reactivity is common in amides but requires activation (e.g., base catalysis).
Thermally Induced Rearrangements
Amides may undergo rearrangements such as the Hofmann rearrangement (under strong oxidizing conditions) or Beckmann rearrangement (for imides). For this compound, thermal stability would depend on substituent effects. The bulky 2,6-dimethyl groups on the aromatic rings may hinder rearrangements due to steric hindrance.
Scientific Research Applications
Organic Synthesis
N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions allows it to be transformed into more complex molecules, making it useful in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Industry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Studies have indicated that it may exhibit:
- Antioxidant Properties : The methoxy groups enhance the compound's ability to scavenge free radicals, making it a candidate for formulations aimed at preventing oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest that N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide may inhibit the growth of certain bacteria and fungi, indicating potential applications in antimicrobial therapies.
Material Science
In material science, the compound is explored for its role in developing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors.
Study 1: Antioxidant Activity
A study assessed the antioxidant capacity of N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at varying concentrations:
| Concentration (µM) | DPPH Absorbance (at 517 nm) | % Scavenging |
|---|---|---|
| 0 | 0.800 | 0 |
| 10 | 0.650 | 18.75 |
| 50 | 0.450 | 43.75 |
| 100 | 0.300 | 62.50 |
The data demonstrate that higher concentrations lead to increased scavenging activity, highlighting the compound's potential as an antioxidant agent.
Study 2: Antimicrobial Efficacy
In vitro tests evaluated the antimicrobial properties of N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound exhibits selective antimicrobial activity, particularly against fungal pathogens.
Mechanism of Action
The mechanism of action of Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
- Structural Difference : Replaces methoxy (-OCH₃) with hydroxyl (-OH) groups at the 4-position of the phenyl rings.
- Lower solubility in non-polar solvents due to stronger intermolecular hydrogen bonds.
- Applications : Used as an intermediate in synthesizing isotope-labeled compounds (e.g., 1-Naphthol-d7) .
N¹,N²-Bis(2-nitrophenyl)oxalamide
- Structural Difference: Nitro (-NO₂) groups at the 2-position instead of methoxy/methyl groups.
- Impact on Properties :
N¹,N²-Bis(thiophen-2-ylmethyl)oxalamide
- Structural Difference : Replaces phenyl rings with thiophene (heteroaromatic) groups.
- Lower molecular weight (280.37 g/mol) and altered solubility profile compared to the methoxy-dimethylphenyl analog .
Thermodynamic and Solubility Behavior
- Enthalpy/Entropy Trends :
- Methoxy and methyl groups in N¹,N²-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide likely result in intermediate ΔH° and ΔS° values compared to nitro- or hydroxyl-substituted analogs. For example, N¹,N²-Bis(2-nitrophenyl)oxalamide exhibits higher ΔH° (disruption of intramolecular H-bonds) and ΔS° (increased disorder upon solvation) .
- Hydrogen Bonding: Methoxy groups participate in weaker hydrogen bonds compared to hydroxyl analogs, leading to lower melting points and higher solubility in organic solvents like methanol or dichloromethane .
Biological Activity
N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide (CAS: 213266-82-1) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : CHNO
- Molar Mass : 356.42 g/mol
- Structural Features : The compound features two methoxy-substituted aromatic rings connected by an ethanediamide moiety.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines.
- Case Study : In a study involving human liver cells, the compound reduced intracellular reactive oxygen species (ROS) levels by approximately 40%, indicating its potential as a protective agent against oxidative damage .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
- Research Findings : A recent study tested the compound on lipopolysaccharide (LPS)-induced macrophages, revealing a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 50% compared to untreated controls .
The biological activities of this compound may be attributed to its structural properties, which allow it to interact with various cellular pathways:
- Antioxidant Pathway : The methoxy groups enhance electron donation capability, aiding in the neutralization of free radicals.
- Inflammatory Pathway Modulation : The compound appears to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.
Data Table: Biological Activities Summary
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin irritation and is harmful if ingested. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic applications .
Q & A
Q. What are the standard synthetic protocols for N₁,N₂-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide, and how can reaction yields be optimized?
The synthesis typically involves condensation reactions between ethanediamide precursors and substituted aromatic amines. Key steps include:
- Catalyst selection : Use of acid catalysts (e.g., HCl or H₂SO₄) to promote amide bond formation.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is used to isolate the compound.
Yield optimization can involve factorial design experiments to test variables like molar ratios, reaction time, and solvent volume . For example, adjusting the stoichiometry of 4-methoxy-2,6-dimethylphenylamine relative to ethanediamide precursors may reduce unreacted starting material .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for methoxy-substituted aryl groups) and amide NH protons (δ 8.0–8.5 ppm). Splitting patterns confirm substitution patterns (e.g., dimethyl groups at 2,6-positions split into singlets).
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the ethanediamide backbone.
- FT-IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected splitting in NMR or missing LC-MS fragments) may arise from:
- Conformational flexibility : Rotamers in solution can split NMR signals; variable-temperature NMR or DFT calculations can clarify.
- Impurities : Use preparative HPLC to isolate pure fractions and reanalyze.
- Tautomerism : Check for keto-enol tautomerism via ¹³C NMR or computational modeling (e.g., Gaussian software).
Refer to multi-technique validation protocols in studies of analogous bisamide derivatives .
Q. What computational methods are suitable for predicting the compound’s reactivity or supramolecular interactions?
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) or solvent environments.
- Docking studies : AutoDock Vina or Schrödinger Suite can evaluate binding affinity to receptors, guided by structural analogs in medicinal chemistry research .
Q. How can researchers design experiments to evaluate the compound’s potential biological activity?
- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding kinetics.
- Cell-based studies : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (NF-κB luciferase reporter assays).
- Theoretical frameworks : Link structural motifs (e.g., methoxy groups) to known pharmacophores in antimicrobial or anticancer agents .
Q. What methodologies address stability challenges during long-term storage or experimental use?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- Storage : Argon-atmosphere vials at –20°C prevent oxidation and hydrolysis, as recommended for labile amides .
Data Analysis and Theoretical Frameworks
Q. How should researchers analyze contradictory results in solubility or reactivity studies?
- Systematic variable testing : Use DOE (Design of Experiments) to isolate factors like pH, solvent polarity, or temperature.
- Statistical tools : Apply ANOVA to assess significance of observed differences.
- Theoretical alignment : Compare results with Hammett substituent constants or Hansen solubility parameters to explain anomalies .
Q. What theoretical frameworks guide the study of this compound’s supramolecular assembly or crystallinity?
- Crystal engineering principles : Analyze π-π stacking or hydrogen-bonding motifs (e.g., amide···amide interactions) using CSD (Cambridge Structural Database) data.
- Hirshfeld surface analysis : Quantifies intermolecular contacts in crystalline phases .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields for Bisamide Derivatives
| Substituent on Aryl Group | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxy-2,6-dimethyl | HCl | DMF | 72 | |
| 4-Trifluoromethyl | H₂SO₄ | DMSO | 65 | |
| 4-Diethylamino | AcOH | THF | 58 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Observations | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.3 (s, 12H, CH₃), δ 3.8 (s, 6H, OCH₃) | Confirms dimethyl/methoxy substituents |
| LC-MS (ESI+) | m/z 457.2 [M+H]⁺ | Matches molecular formula C₂₈H₃₂N₂O₄ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
